

Introduction: The Strategic Value of a Dihalogenated Heterocycle

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Compound of Interest

Compound Name: 2,5-Dibromo-1-methyl-1*H*-imidazole

Cat. No.: B1586895

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In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, certain molecular scaffolds emerge as exceptionally versatile and powerful building blocks. **2,5-Dibromo-1-methyl-1*H*-imidazole** (CAS No. 53857-59-3) is a preeminent example of such a scaffold.^[1] Its architecture, featuring an N-methylated imidazole core—a recognized "privileged structure" in medicinal chemistry—is strategically functionalized with two bromine atoms.^[2] These halogens are not mere substituents; they are highly reactive handles for selective, stepwise functionalization, primarily through metal-catalyzed cross-coupling reactions.^[3] This guide provides an in-depth exploration of the synthesis, core reactivity, and practical applications of this pivotal intermediate, designed for researchers and developers who require a blend of theoretical understanding and field-proven protocols.

Core Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe utilization in any laboratory setting.

Physicochemical Data

The fundamental properties of **2,5-Dibromo-1-methyl-1*H*-imidazole** are summarized below for quick reference.

Property	Value	Source
CAS Number	53857-59-3	[4]
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	[4]
Molecular Weight	239.90 g/mol	[4]
IUPAC Name	2,5-dibromo-1-methyl-1H-imidazole	[4]
Appearance	Solid	
Melting Point	76-82 °C	
SMILES	CN1C(=CN=C1Br)Br	[4]
InChIKey	WVCRXJDBGDCTAUHFFFAOYSA-N	[4]

Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), **2,5-Dibromo-1-methyl-1H-imidazole** is classified with significant hazards that demand rigorous adherence to safety protocols.[\[4\]](#)

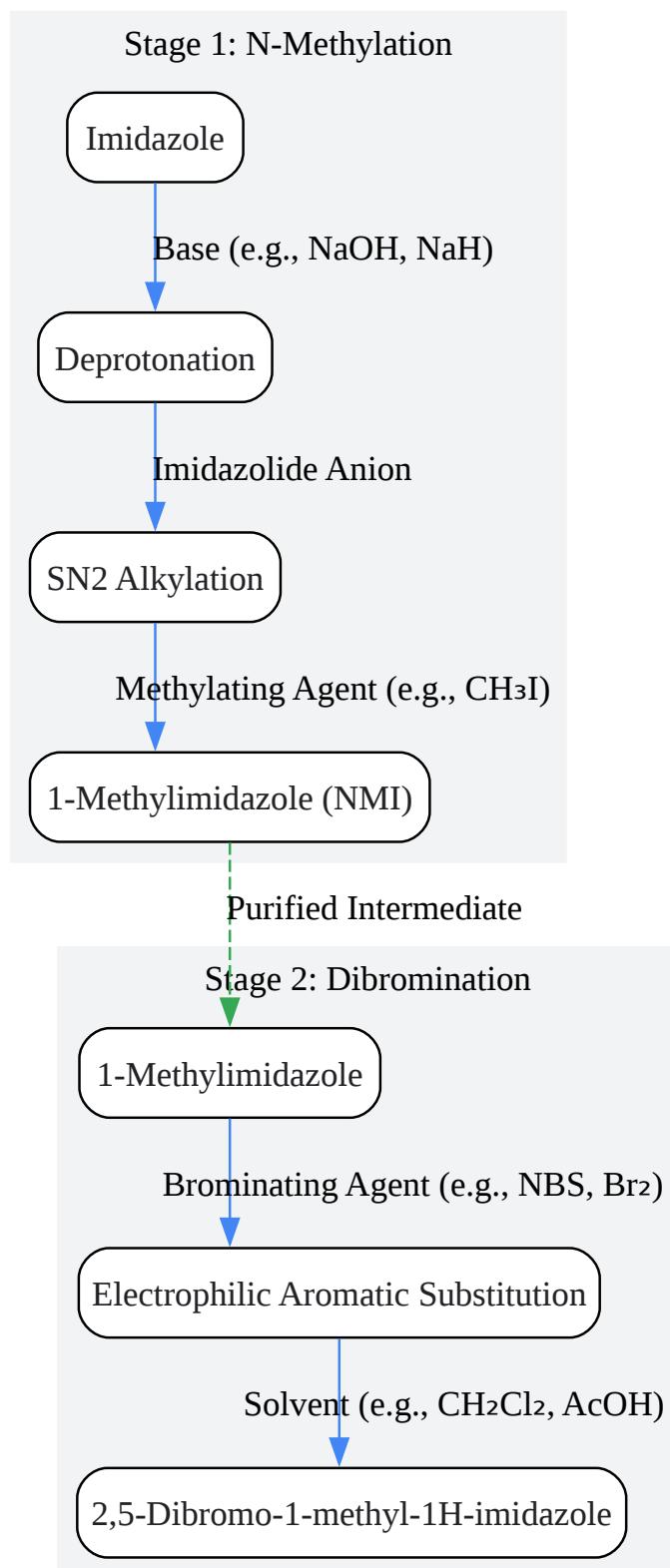
GHS Classification	Hazard Statement	Precautionary Codes
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	P301 + P312 + P330
Skin Irritation (Category 2)	H315: Causes skin irritation	P302 + P352
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	P280, P305 + P351 + P338 + P310
STOT SE (Category 3)	H335: May cause respiratory irritation	P261, P304 + P340

Causality Behind Safety Measures: The specified hazards necessitate the use of comprehensive Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified

chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors. The risk of serious eye damage (H318) is particularly critical; it implies that even brief contact can cause irreversible harm, making eye protection non-negotiable.

Synthesis Pathway: From Precursor to Final Product

The synthesis of **2,5-Dibromo-1-methyl-1H-imidazole** is logically approached as a two-stage process: first, the N-methylation of the parent imidazole, followed by a selective di-bromination. This workflow ensures high yields and purity.



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Synthesis workflow for 2,5-Dibromo-1-methyl-1H-imidazole.

Protocol 1: Synthesis of 1-Methylimidazole (Precursor)

The N-methylation of imidazole is a foundational step. While industrial routes may use methanol at high temperatures, a common and effective laboratory-scale synthesis involves deprotonation followed by alkylation.[5][6][7]

Methodology Rationale: This protocol utilizes a strong base to deprotonate the imidazole N-H, forming a highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (methyl iodide) in a classic SN2 reaction. Ethanol is chosen as a solvent due to its ability to dissolve both imidazole and the base.

Step-by-Step Protocol:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (5.0 g) in ethanol (100 mL).[5]
- **Deprotonation:** To the stirring solution, add sodium hydroxide (8.0 g) and continue stirring until it has completely dissolved.[5] This step generates the reactive imidazolide anion.
- **Methylation:** Carefully add methyl iodide (10.0 mL) to the flask. Stir the mixture at room temperature for 2-3 hours.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- **Workup & Extraction:** Transfer the reaction mixture to a separatory funnel. Add an equal volume of water to quench the reaction and dissolve inorganic salts.[5]
- **Phase Separation:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
- **Drying & Concentration:** Dry the combined organic extracts over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-methylimidazole.[5] Purification can be achieved by distillation.

Protocol 2: Synthesis of 2,5-Dibromo-1-methyl-1H-imidazole

With the 1-methylimidazole precursor in hand, the next step is electrophilic bromination. The electron-rich nature of the imidazole ring makes it susceptible to halogenation. The C2, C4, and C5 positions are all activated, but the C2 and C5 positions are often the most reactive in N-substituted imidazoles.

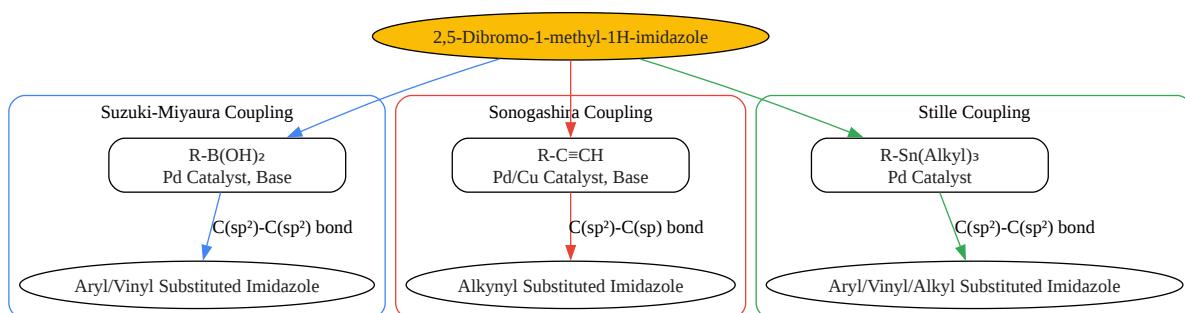
Methodology Rationale: This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine (Br^+). The reaction proceeds via electrophilic aromatic substitution, where the imidazole ring attacks the bromine atom of NBS. The use of two equivalents of NBS ensures the dibromination occurs.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask protected from light, dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as dichloromethane (CH_2Cl_2) or acetonitrile.
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.
- **Bromination:** Add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- **Extraction:** Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure **2,5-Dibromo-1-methyl-1H-imidazole**.

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of **2,5-Dibromo-1-methyl-1H-imidazole** stems from the differential reactivity of its two C-Br bonds, enabling its use in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[8]



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*Key cross-coupling pathways for **2,5-Dibromo-1-methyl-1H-imidazole**.*

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably one of the most robust methods for forming $C(sp^2)-C(sp^2)$ bonds, coupling an organoboron reagent with an organic halide.[9][10]

Methodology Rationale: This reaction is valued for the operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[11] The base (e.g., K_3PO_4 , Cs_2CO_3) is essential for the transmetalation step of the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **2,5-Dibromo-1-methyl-1H-imidazole** (1.0 eq), the desired arylboronic

acid (1.1 or 2.2 eq for mono- or di-substitution), and a base such as K_3PO_4 (3.0 eq).

- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and, if necessary, a ligand.
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.^[10] Degassing is critical to prevent oxidation and deactivation of the $Pd(0)$ catalyst.
- Reaction: Heat the mixture to the required temperature (e.g., 90-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.^[10]
- Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a $C(sp^2)$ - $C(sp)$ bond between an organic halide and a terminal alkyne, a cornerstone for synthesizing acetylenic compounds.^{[9][12]}

Methodology Rationale: The reaction is typically co-catalyzed by palladium and copper(I) salts. ^[12] The palladium complex activates the C-Br bond, while the copper(I) species forms a copper acetylide, which facilitates the crucial transmetalation step. An amine base (e.g., triethylamine) acts as both the base and often as a solvent.^[9]

General Protocol for Sonogashira Coupling:

- Reaction Setup: To a solution of **2,5-Dibromo-1-methyl-1H-imidazole** (1.0 eq) and the terminal alkyne (1.2 or 2.4 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 5 mol%) and a copper(I) salt (e.g., CuI , 10 mol%).^[9]
- Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine.^[9]
- Reaction: Degas the mixture and stir at room temperature or an elevated temperature under an inert atmosphere until the starting material is consumed.
- Workup and Purification: Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Stille Coupling

The Stille reaction couples an organic halide with an organostannane (tin) reagent, offering a versatile method that is tolerant of a wide array of functional groups.[13][14]

Methodology Rationale: A key advantage of the Stille coupling is the stability of the organostannane reagents. The reaction is driven by the formation of a stable tin-halide byproduct. The choice of palladium catalyst and solvent is crucial for success. A primary drawback is the toxicity of the tin reagents, which necessitates careful handling and purification to remove tin byproducts.[14]

General Protocol for Stille Coupling:

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere, combine **2,5-Dibromo-1-methyl-1H-imidazole** (1.0 eq) and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%) in an anhydrous solvent like toluene or DMF.[13]
- **Reagent Addition:** Add the organostannane reagent (1.1 or 2.2 eq) via syringe.
- **Reaction:** Heat the reaction mixture (e.g., 100 °C) and stir for the required time, monitoring progress by TLC or LC-MS.[13]
- **Workup and Purification:** Cool the reaction, and perform a standard aqueous workup. Due to the toxicity of tin compounds, purification must be rigorous, often involving column chromatography and sometimes a fluoride wash to remove tin residues.

Applications in Research and Development

The diverse molecular architectures accessible from **2,5-Dibromo-1-methyl-1H-imidazole** make it a high-value intermediate in multiple R&D sectors.

- **Medicinal Chemistry:** The imidazole core is central to numerous pharmaceuticals.[15] This building block is used to synthesize libraries of compounds for screening as potential kinase inhibitors, antiviral agents, and other bioactive heterocycles.[2][3] The ability to selectively introduce different groups at the 2- and 5-positions allows for fine-tuning of structure-activity relationships (SAR).

- Materials Science: The unique electronic properties of the imidazole ring are leveraged in the creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The cross-coupling reactions allow for the construction of conjugated systems with tailored photophysical properties.[1]
- Agrochemicals: The imidazole scaffold is also present in various fungicides and herbicides. This intermediate serves in the development of novel crop protection agents.[3]

Conclusion

2,5-Dibromo-1-methyl-1H-imidazole is far more than a simple halogenated heterocycle; it is a strategically designed molecular tool. Its stable, N-protected core and two orthogonally addressable bromine atoms provide a reliable and versatile platform for constructing complex molecular targets. The mastery of its synthesis and, more importantly, its application in robust cross-coupling reactions, empowers chemists to rapidly explore chemical space and accelerate innovation in pharmaceuticals, materials, and beyond. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this powerful synthetic intermediate.

References

- PubChem. **2,5-Dibromo-1-methyl-1H-imidazole**.
- Oceanchem Group Limited. Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. [\[Link\]](#)
- ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). [\[Link\]](#)
- Wikipedia. 1-Methylimidazole. [\[Link\]](#)
- Oceanchem Group Limited. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [\[Link\]](#)
- Organic Syntheses. Representative synthesis and synthetic notes. [\[Link\]](#)
- Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). [\[Link\]](#)
- ACS Publications. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. [\[Link\]](#)
- IP Innovative Publication.
- Aribo Biotechnology. CAS: 53857-59-3 Name: **2,5-DIBROMO-1-METHYL-1H-IMIDAZOLE**. [\[Link\]](#)
- ResearchGate.
- ResearchGate. A general route to 4-substituted imidazoles. [\[Link\]](#)

- Thieme Chemistry. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [\[Link\]](#)
- Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [\[Link\]](#)
- FDC Chemical. **2,5-Dibromo-1-methyl-1H-imidazole**. [\[Link\]](#)
- National Institutes of Health.
- Organic Chemistry Portal. Sonogashira Coupling. [\[Link\]](#)
- Chemistry LibreTexts. Stille Coupling. [\[Link\]](#)
- Organic Chemistry Portal. Imidazole synthesis. [\[Link\]](#)
- Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [\[Link\]](#)
- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [\[Link\]](#)
- YouTube.
- MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. [\[Link\]](#)

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Sources

- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [\[unibrom.com\]](#)
- 2. [pdf.benchchem.com](#) [\[pdf.benchchem.com\]](#)
- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [\[unibrom.com\]](#)
- 4. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. [pdf.benchchem.com](#) [\[pdf.benchchem.com\]](#)
- 6. 1-Methylimidazole - Wikipedia [\[en.wikipedia.org\]](#)

- 7. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
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